2-Methoxyethyl [3-(triethoxysilyl)propyl]carbamate
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Overview
Description
Poly(oxy-1,2-ethanediyl),a-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-w-methoxy- is a versatile compound known for its unique properties and wide range of applications. It is a type of polyethylene glycol (PEG) derivative that has been modified with a triethoxysilylpropyl group, making it useful in various industrial and scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl),a-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-w-methoxy- typically involves the reaction of polyethylene glycol with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl groups. The process involves the following steps:
Polyethylene glycol (PEG) is dried: to remove any moisture.
3-(Triethoxysilyl)propyl isocyanate is added: to the dried PEG under an inert atmosphere.
The reaction mixture is stirred: at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger reactors and more controlled environments to ensure consistency and purity. The use of automated systems for adding reagents and controlling reaction parameters is common to achieve high yields and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Poly(oxy-1,2-ethanediyl),a-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-w-methoxy- undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can react with other silanol groups or with siloxane bonds to form cross-linked networks.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often facilitated by catalysts such as acids or bases.
Substitution: Requires suitable electrophiles and may be carried out under mild to moderate conditions.
Major Products
Hydrolysis: Produces silanols and eventually siloxane networks.
Condensation: Results in cross-linked siloxane structures.
Substitution: Yields various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Poly(oxy-1,2-ethanediyl),a-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-w-methoxy- has numerous applications in scientific research:
Chemistry: Used as a coupling agent and surface modifier in the synthesis of hybrid materials and composites.
Biology: Employed in the modification of biomolecules and surfaces to enhance biocompatibility and reduce non-specific binding.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in coatings, adhesives, and sealants to enhance adhesion and durability.
Mechanism of Action
The mechanism of action of Poly(oxy-1,2-ethanediyl),a-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-w-methoxy- involves its ability to form strong bonds with various substrates through its triethoxysilyl groups. Upon hydrolysis, the triethoxysilyl groups form silanols, which can further condense to form siloxane bonds. This results in the formation of a stable, cross-linked network that enhances the mechanical properties and adhesion of the material.
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol (PEG): A simpler form without the triethoxysilyl modification.
Poly(oxy-1,2-ethanediyl),a-[[[3-(trimethoxysilyl)propyl]amino]carbonyl]-w-methoxy-: Similar structure but with trimethoxysilyl groups instead of triethoxysilyl groups.
Poly(oxy-1,2-ethanediyl),a-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-w-hydroxy-: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of the triethoxysilyl group in Poly(oxy-1,2-ethanediyl),a-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-w-methoxy- imparts unique properties such as enhanced adhesion, chemical resistance, and the ability to form stable cross-linked networks. These properties make it particularly useful in applications requiring strong and durable bonds.
Properties
CAS No. |
119777-49-0 |
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Molecular Formula |
C13H29NO6Si |
Molecular Weight |
323.46 g/mol |
IUPAC Name |
2-methoxyethyl N-(3-triethoxysilylpropyl)carbamate |
InChI |
InChI=1S/C13H29NO6Si/c1-5-18-21(19-6-2,20-7-3)12-8-9-14-13(15)17-11-10-16-4/h5-12H2,1-4H3,(H,14,15) |
InChI Key |
OUDHXARABNQIHO-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)OCCOC)(OCC)OCC |
Related CAS |
65994-10-7 |
Origin of Product |
United States |
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